S-Acetonyl O-ethyl dithiocarbonate
Overview
Description
S-Acetonyl O-ethyl dithiocarbonate is an organic compound with the molecular formula C6H10O2S2 and a molecular weight of 178.27 g/mol . It is known for its highly enolizable properties, making it a valuable precursor in the synthesis of various chemical compounds, including ketene hemithioacetals, 2-aminothiazoles, and free-radical probes .
Preparation Methods
The synthesis of S-Acetonyl O-ethyl dithiocarbonate typically involves the reaction of ethyl chloroformate with a thiol compound under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the dithiocarbonate ester. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate compounds .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the final product with high purity .
Chemical Reactions Analysis
S-Acetonyl O-ethyl dithiocarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithiocarbonate group to thiol or thioether groups. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with LiAlH4 can produce thiols .
Scientific Research Applications
S-Acetonyl O-ethyl dithiocarbonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of S-Acetonyl O-ethyl dithiocarbonate involves its ability to undergo enolization, forming highly reactive intermediates that can participate in various chemical reactions. The compound’s molecular targets include nucleophiles and electrophiles, which it can react with to form new chemical bonds. The pathways involved in its reactions include nucleophilic addition, substitution, and oxidation-reduction processes .
Comparison with Similar Compounds
S-Acetonyl O-ethyl dithiocarbonate can be compared with other similar compounds, such as:
Ethyl xanthate: Similar in structure but with different reactivity and applications.
Ethyl dithiocarbamate: Used in similar applications but with distinct chemical properties.
Thioacetate esters: Share some reactivity patterns but differ in their specific uses and reaction conditions.
The uniqueness of this compound lies in its highly enolizable nature, making it a versatile precursor for various chemical syntheses and applications .
Properties
IUPAC Name |
O-ethyl 2-oxopropylsulfanylmethanethioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S2/c1-3-8-6(9)10-4-5(2)7/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAHPDLROSNWJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)SCC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450402 | |
Record name | S-Acetonyl O-ethyl dithiocarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49762-80-3 | |
Record name | S-Acetonyl O-ethyl dithiocarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-Acetonyl O-ethyl dithiocarbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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